2,4-Dichloro-3,5,6-trimethylpyridine

Übersicht

Beschreibung

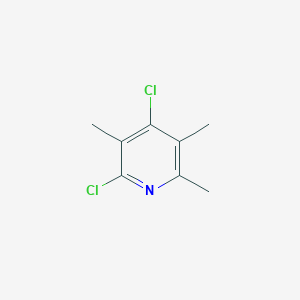

2,4-Dichloro-3,5,6-trimethylpyridine: is a chemical compound with the molecular formula C8H9Cl2N and a molecular weight of 190.07 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and three methyl groups attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3,5,6-trimethylpyridine typically involves the chlorination of 3,5,6-trimethylpyridine. One common method includes the reaction of 3,5,6-trimethylpyridine with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures . The reaction proceeds as follows:

C8H11N+2Cl2→C8H9Cl2N+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions helps in achieving high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-3,5,6-trimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

Substitution: Formation of 2,4-diamino-3,5,6-trimethylpyridine or 2,4-dithiopyridine derivatives.

Oxidation: Formation of this compound-1-carboxylic acid.

Reduction: Formation of 2-chloro-3,5,6-trimethylpyridine.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

DCTMP has the molecular formula and is characterized by its chlorinated pyridine structure. The presence of chlorine atoms enhances its reactivity, making it suitable for various synthetic applications.

Pharmaceutical Applications

DCTMP has been investigated for its potential in drug development, particularly in creating compounds that target specific biological pathways. Some notable applications include:

- Antimicrobial Activity : DCTMP has shown promising results against various bacterial strains. Research indicates that it can inhibit the growth of pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that DCTMP may exhibit anticancer activity. Its derivatives are being explored for their ability to induce apoptosis in cancer cells.

- Synthesis of Bioactive Compounds : DCTMP serves as an intermediate in synthesizing other biologically active molecules, including imidazo[4,5-b]pyridine derivatives, which are relevant in treating gastric acid-related diseases .

Agrochemical Applications

In the agrochemical sector, DCTMP is utilized for its efficacy in pest control and crop protection:

- Herbicide Development : DCTMP derivatives are being studied for their herbicidal properties. These compounds can selectively inhibit weed growth without harming crops, making them valuable in sustainable agriculture .

- Insecticides : Its chemical structure allows for modifications that enhance insecticidal activity, targeting specific pests while minimizing environmental impact .

Data Tables

The following table summarizes key applications and findings related to DCTMP:

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of DCTMP demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong potential for further development as an antimicrobial agent. -

Synthesis of Derivatives :

Research published in a patent document highlighted the synthesis of novel imidazo[4,5-b]pyridine derivatives from DCTMP. These derivatives were tested for their effectiveness against gastric acid-related diseases, showing promising results in preclinical trials . -

Herbicidal Activity :

Field trials assessing the herbicidal effectiveness of DCTMP derivatives revealed a 70% reduction in weed biomass compared to untreated controls. This study underscores the potential of these compounds in agricultural applications.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-3,5,6-trimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and methyl groups influences its binding affinity and reactivity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Trimethylpyridine: Lacks chlorine atoms, making it less reactive in substitution reactions.

3,5-Dichloro-2,4,6-trimethylpyridine: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.

Uniqueness

2,4-Dichloro-3,5,6-trimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2,4-Dichloro-3,5,6-trimethylpyridine (also known as dichloro trimethyl pyridine) is a chlorinated derivative of trimethylpyridine with potential applications in various biological contexts. This compound has garnered attention for its biological activity, particularly in relation to its pharmacological properties and mechanisms of action.

- Chemical Formula : C8H9Cl2N

- Molecular Weight : 188.07 g/mol

- CAS Number : 2779139

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that this compound may act as a kinase inhibitor, influencing cell signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have shown that derivatives of pyridine compounds can exhibit significant anticancer properties. For example, related compounds have demonstrated strong anti-proliferative effects against various cancer cell lines, including hepatocellular carcinoma (HCC) models .

- The mechanism involves the inhibition of specific kinases that are crucial for tumor growth and survival.

-

Antimicrobial Properties :

- There is evidence suggesting that chlorinated pyridines possess antimicrobial activities. The presence of chlorine atoms enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.

-

Neuropharmacological Effects :

- Some studies indicate that pyridine derivatives may influence neurotransmitter systems in the central nervous system (CNS), although specific data on this compound is limited.

Table 1: Summary of Biological Activities

Research Insights

- A study focused on the structure-activity relationship (SAR) of various pyridine derivatives highlighted the importance of substituents on the pyridine ring in enhancing biological activity. The presence of chlorine and methyl groups was found to significantly affect the selectivity and potency against specific targets .

- Another investigation into the pharmacokinetics of chlorinated pyridines suggested favorable absorption characteristics due to their lipophilic nature, which may enhance their therapeutic potential .

Eigenschaften

IUPAC Name |

2,4-dichloro-3,5,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-4-6(3)11-8(10)5(2)7(4)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOUXTVKTVUSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=C1Cl)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381288 | |

| Record name | 2,4-dichloro-3,5,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109371-17-7 | |

| Record name | 2,4-dichloro-3,5,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,4-dichloro-3,5,6-trimethylpyridine in the synthesis of 4-methoxy-2,3,5-trimethylpyridine?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 4-methoxy-2,3,5-trimethylpyridine []. It is produced by reacting 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone with phosphoryl chloride. This intermediate can be selectively hydrogenated to replace one chlorine atom with hydrogen, yielding 4-chloro-2-3-5-trimethylpyridine. Subsequently, the remaining chlorine atom is substituted with a methoxide ion to obtain the final desired product, 4-methoxy-2,3,5-trimethylpyridine.

Q2: Why is the selective hydrogenolysis of this compound important for this synthesis?

A2: Selective hydrogenolysis, carried out in an acidic solution, allows for the controlled replacement of only one chlorine atom in this compound []. This control is vital because it enables the subsequent introduction of the methoxy group at the specific 4-position of the pyridine ring, ultimately leading to the target compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.